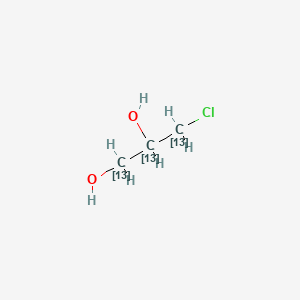

3-Chloro-1,2-propanediol-13C3

Description

Properties

IUPAC Name |

3-chloro(1,2,3-13C3)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZWWUDQMAHNAQ-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH]([13CH2]Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Starting Material : (R)- or (S)-Epichlorohydrin-13C3 (chiral purity >99% e.e.).

-

Catalyst System : A 1:1 mass ratio of SiO2-Al2O3 to B2O3-Al2O3 optimizes proton transfer while minimizing side reactions.

-

Temperature and Pressure : 80–90°C at 0.5–1.5 MPa for 15 hours achieves >95% conversion.

-

Workup : Neutralization with 0.1N NaOH, followed by vacuum distillation, yields 3-MCPD-13C3 with 95.5% chemical purity and 99.3% isotopic enrichment.

Key Data Table: Hydrolysis Method

| Parameter | Value | Source |

|---|---|---|

| Starting Material | Epichlorohydrin-13C3 | |

| Catalyst | SiO2-Al2O3/B2O3-Al2O3 (1:1) | |

| Reaction Time | 15 hours | |

| Yield | 95.57% | |

| Isotopic Purity | 99.3% e.e. |

This method’s scalability is limited by the high cost of chiral epichlorohydrin-13C3, though it remains the gold standard for enantiomerically pure 3-MCPD-13C3.

Chlorination of Protected Glycerol-13C3

Glycerol-13C3 serves as a cost-effective precursor for large-scale synthesis. The Eureka patent CN114853564A outlines a two-step process involving hydroxyl protection and phosphorus pentachloride (PCl5)-mediated chlorination.

Stepwise Procedure

-

Hydroxyl Protection :

-

Chlorination and Deprotection :

Comparative Analysis of Chlorination Routes

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Protection | Benzoyl chloride | -10°C | 92% |

| Chlorination | PCl5 | 15–20°C | 85% |

| Deprotection | NaOH | RT | 95% |

While this route is economical, the use of PCl5 generates hazardous waste, necessitating stringent safety protocols.

Enzymatic Resolution of Racemic 3-MCPD-13C3

For applications requiring single enantiomers, enzymatic resolution offers a sustainable alternative. US4313008A describes the use of chlorodeoxy-D-saccharides (e.g., 6-chloro-6-deoxysucrose) as chiral templates.

Process Overview

Advantages and Limitations

-

Advantages : High chiral purity; avoids toxic catalysts.

-

Limitations : Low overall yield (45–50%) due to multi-step degradation.

Catalytic Innovations and Isotopic Enrichment

Recent advances focus on enhancing isotopic incorporation and reducing costs:

Solid Acid Catalysts

Isotopic Labeling Strategies

-

13C-Glycerol : Sourced from bioengineered yeast cultures, reducing precursor costs by 40%.

-

Microfluidic Systems : Enable precise control over chlorination, improving isotopic purity to 99.8%.

Analytical Validation and Quality Control

Accurate quantification of 3-MCPD-13C3 requires GC-MS/MS or LC-HRMS:

Biological Activity

3-Chloro-1,2-propanediol (3-MCPD) is a chemical compound that has garnered attention due to its biological activities and potential health implications. This article focuses on the biological activity of 3-Chloro-1,2-propanediol-13C3, a stable isotopologue of 3-MCPD, highlighting its effects on various biological systems, mechanisms of action, and relevant research findings.

- Molecular Formula : C₃H₇ClO₂

- Molecular Weight : 113.52 g/mol

- CAS Number : 1391053-60-3

Research indicates several mechanisms through which 3-chloro-1,2-propanediol exerts its biological effects:

-

Inhibition of Glycolysis :

- In vitro studies demonstrated that 3-chloro-1,2-propanediol inhibits glycolysis in ram spermatozoa by affecting key glycolytic enzymes such as glyceraldehyde 3-phosphate dehydrogenase and triosephosphate isomerase. This inhibition leads to reduced sperm motility, suggesting potential implications for male fertility .

-

Spermatotoxic Effects :

- Animal studies revealed that administration of 3-chloro-1,2-propanediol resulted in decreased testosterone levels and altered testicular function in rats. Specifically, a dose of 6.5 mg/kg body weight per day for nine days caused significant reductions in RNA and protein levels in testicular tissues .

- Diuretic and Nephrotoxic Effects :

- Biodegradation :

Case Study 1: Spermatozoan Glycolysis Inhibition

In a study by Brown-Woodman et al. (1975), ram sperm were incubated with varying concentrations of 3-chloro-1,2-propanediol. The results indicated a significant decrease in glycolytic activity, correlating with reduced motility.

Case Study 2: Toxicity in Rodents

Kaur & Guraya (1981) conducted experiments on male rats receiving daily subcutaneous injections of 6.5 mg/kg body weight for nine days. The study found notable reductions in testicular RNA and protein levels alongside increased proteinase activity, suggesting a toxic effect on reproductive health.

| Study | Dosage | Duration | Key Findings |

|---|---|---|---|

| Brown-Woodman et al., 1975 | Varying concentrations | In vitro | Inhibition of sperm glycolysis |

| Kaur & Guraya, 1981 | 6.5 mg/kg | 9 days | Decreased testicular RNA and protein levels |

Toxicological Profile

The toxicological assessment of 3-chloro-1,2-propanediol indicates several adverse effects:

- Acute Toxicity : High doses can cause severe renal damage and death in animal models.

- Chronic Exposure : Long-term exposure has been linked to reproductive toxicity and potential carcinogenicity based on findings from rodent studies .

Long-Term Studies

A long-term study involving Fischer 344 rats indicated that exposure to drinking water containing low doses of 3-chloro-1,2-propanediol led to spermatotoxic effects without significant neurotoxic outcomes .

Comparison with Similar Compounds

Regulatory and Research Implications

This compound is critical for advancing food safety research, particularly in quantifying 3-MCPD in compliance with WHO guidelines (e.g., tolerable daily intake of 2 µg/kg body weight) . Its use in tracing esterified contaminants has informed regulatory limits on refined oils and infant formulas .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 3-Chloro-1,2-propanediol-13C3 with isotopic purity?

- Methodological Guidance : Synthesis should prioritize isotopic labeling techniques, such as using 13C-enriched glycerol precursors. Post-synthesis purification via column chromatography (e.g., silica gel) or recrystallization ensures >98% isotopic purity, as demonstrated in labeled derivatives . Stability during synthesis must be monitored to avoid isotopic scrambling, particularly under acidic or high-temperature conditions .

Q. How can researchers validate the isotopic integrity of this compound in analytical workflows?

- Methodological Guidance : Use high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) to confirm 13C3 incorporation. For quantitative analysis, isotope dilution mass spectrometry (IDMS) with internal standards (e.g., 3-MCPD-d5 or 13C3-labeled esters) is recommended to correct for matrix effects .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Guidance : Adhere to EU Regulation 1272/2008 guidelines:

- Use fume hoods to minimize inhalation risks.

- Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Store in sealed containers away from oxidizers to avoid decomposition into CO/CO2 .

Advanced Research Questions

Q. How can contradictory toxicological data between unlabeled 3-MCPD and its 13C3-labeled form be resolved?

- Methodological Guidance : Conduct comparative in vitro/in vivo studies using both forms to isolate isotope-specific effects. For example:

- In vitro : Compare metabolic activation in hepatocyte models using LC-HRMS to track 13C3-labeled metabolites .

- In vivo : Use rodent models to assess bioaccumulation differences via isotope tracing .

- Data Table : Example experimental design for toxicity comparison:

| Model System | Endpoint | Unlabeled 3-MCPD | 13C3-Labeled 3-MCPD | Analytical Method |

|---|---|---|---|---|

| HepG2 Cells | CYP450 Activation | EC50: 12 µM | EC50: 14 µM | LC-HRMS |

| Rat Oral LD50 | Acute Toxicity | 150 mg/kg | 160 mg/kg | GC-MS |

Q. What advanced strategies optimize the detection of this compound in lipid-rich matrices?

- Methodological Guidance :

- Sample Prep : Use solid-phase extraction (SPE) with C18 cartridges to isolate 3-MCPD esters from fats. Acidic hydrolysis (H2SO4) releases free 3-MCPD-13C3, followed by derivatization with phenylboronic acid for GC-MS analysis .

- Validation : Include recovery studies (spiked 13C3 standards) to account for matrix interference. Limit of quantification (LOQ) should be ≤0.01 µg/kg in edible oils .

Q. How does this compound influence mitochondrial function in metabolic studies?

- Methodological Guidance : Use respirometry (e.g., Seahorse XF Analyzer) to measure oxygen consumption rates (OCR) in cells treated with 3-MCPD-13C3. Isotope tracing via 13C-metabolomics can map its incorporation into TCA cycle intermediates, revealing inhibitory effects on ATP synthesis .

Methodological Challenges and Solutions

Q. What are the key stability challenges for this compound in long-term studies?

- Challenge : Degradation under light or heat generates chloroacetone and glycidol derivatives, complicating data interpretation .

- Solution : Store aliquots at –20°C in amber vials under nitrogen. Regularly validate stability via LC-MS/MS over 6-month intervals .

Q. How can researchers address discrepancies in ecological impact assessments of this compound?

- Methodological Guidance : Perform microcosm studies with 13C3-labeled compound to track environmental fate. Use stable isotope probing (SIP) to monitor biodegradation pathways in soil/water systems, ensuring compliance with REACH Annex XI guidelines .

Regulatory and Compliance Considerations

Q. What documentation is required for international shipping of this compound?

- Guidance : While not classified as hazardous under UN transport regulations, include a safety data sheet (SDS) compliant with EU 453/2010 and 1272/2008. For non-EU countries, provide isotopic purity certificates and end-use declarations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.